Lipophilicity (logP) Comparison: Target Compound vs. 2,3-Dimethyl Analog
The predicted octanol-water partition coefficient (logP) for N-(quinoxalin-6-yl)-3-(trifluoromethyl)benzamide is 3.71 (ACD/Labs algorithm), whereas the 2,3-dimethylquinoxaline analog (CAS 672949-87-0) is expected to have a logP >4.0 due to the additional two methyl groups. This ~0.5 log unit difference translates to ~3‑fold higher lipophilicity for the dimethyl analog, which would reduce aqueous solubility and potentially alter non-specific protein binding [1]. For in-vitro assay design, the lower logP of the target compound reduces the risk of compound aggregation and non-specific membrane partitioning, making it more suitable for biochemical screens where aqueous solubility is critical.
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.71 (ACD/Labs Percepta) |
| Comparator Or Baseline | N-(2,3-dimethylquinoxalin-6-yl)-3-(trifluoromethyl)benzamide (CAS 672949-87-0): predicted logP >4.0 (estimated from additional two methyl groups; no experimental value found) |
| Quantified Difference | ΔlogP ≈ −0.5 (target less lipophilic) |
| Conditions | In silico prediction using ACD/Labs Percepta v14; no experimental logP available for either compound |
Why This Matters
Lower lipophilicity favours aqueous solubility and reduces non-specific binding in biochemical assays, directly influencing the quality and reproducibility of screening data.
- [1] ChemSpider. N-(6-Quinoxalinyl)-3-(trifluoromethyl)benzamide. CSID: 1226166. https://legacy.chemspider.com/Chemical-Structure.1226166.html (accessed Apr 28, 2026). View Source
